molecular formula C12H10Cl2N4O B2486572 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone CAS No. 2034443-06-4

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

Cat. No.: B2486572
CAS No.: 2034443-06-4
M. Wt: 297.14
InChI Key: DWHQHBCQZUVTPQ-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates an azetidine ring linked to a dichlorophenyl methanone group via a 1,2,3-triazole connector, making it a promising core structure for the development of novel bioactive compounds . Heterocyclic compounds containing nitrogen atoms, particularly triazoles and azetidines, are invaluable scaffolds in medicinal chemistry due to their widespread therapeutic applications . This compound is representative of a class of molecules being investigated for their potential anti-infective properties. Research into similar molecular architectures indicates that such hybrids are frequently explored as potential antimicrobial agents in the ongoing effort to combat antimicrobial resistance (AMR) . The 1,2,3-triazole moiety can serve as a stable linker in medicinal chemistry, capable of hydrogen bonding, which may influence the molecule's interaction with biological targets . As a research chemical, it provides a versatile building block for structure-activity relationship (SAR) studies, allowing researchers to explore and optimize its pharmacophore for various biological activities. The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements. CAS Number: See certificate of analysis Molecular Formula: C12H10Cl2N4O (based on similar isomers) Molecular Weight: ~297.14 g/mol (based on similar isomers)

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHQHBCQZUVTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets through the 1,2,3-triazole ring. This ring can form hydrogen bonds with its targets, which is crucial for its interaction. The exact mode of action will depend on the specific target molecule and the biological context.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, 1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, suggesting that this compound may also affect bacterial growth and survival pathways.

Pharmacokinetics

The presence of the 1,2,3-triazole ring suggests that the compound is resistant to metabolic degradation, which could potentially enhance its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s ability to form hydrogen bonds may be affected by the pH of the environment.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Features

This compound features a triazole ring and an azetidine moiety, which are known for their diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets, enhancing its therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological effects. The biological activity of this compound has been explored primarily through in vitro and in vivo studies.

Key Biological Activities:

  • Antimicrobial Activity :
    • Several studies have highlighted the antimicrobial properties of triazole derivatives. The triazole ring is known for its ability to inhibit fungal growth and has been utilized in antifungal drug development.
  • Anti-inflammatory Effects :
    • Research has shown that derivatives containing triazole and azetidine structures can exhibit significant anti-inflammatory activity. For instance, related compounds have demonstrated efficacy in models of acute inflammation, such as carrageenan-induced paw edema .
  • Anticancer Properties :
    • The potential anticancer activity of triazole-containing compounds is notable. They may act by inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell survival.
  • Receptor Modulation : The interaction with various receptors can lead to altered signaling pathways that contribute to the observed biological effects.

Case Studies and Experimental Data

A variety of studies have investigated the biological activities of similar compounds:

StudyBiological ActivityMethodologyKey Findings
Anti-inflammatoryIn vitro and in vivo modelsSignificant reduction in paw edema; effective at multiple dosage levels.
AnticancerCell line assaysInduced apoptosis in cancer cells; inhibited proliferation rates.
AntimicrobialDisk diffusion methodEffective against several bacterial strains; potential for development as an antimicrobial agent.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C13H11Cl2N4OC_{13}H_{11}Cl_2N_4O, with a molecular weight of approximately 308.16 g/mol.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

  • Antimicrobial Activity : Compounds with triazole moieties have demonstrated significant antimicrobial properties. Studies indicate that derivatives can inhibit the growth of various bacterial and fungal strains, including Candida albicans and Aspergillus niger .
  • Anticancer Properties : Research has shown that similar compounds can inhibit the bcr-abl kinase, which is crucial in chronic myeloid leukemia. The triazole ring's ability to form hydrogen bonds enhances its interaction with biological targets, potentially leading to cytotoxic effects against cancer cell lines .

Pharmacology

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Bioavailability : The structural features allow for efficient interaction with biological systems, enhancing bioavailability and therapeutic efficacy.
  • Stability : The chemical stability of triazole derivatives under various conditions (acidic or basic) makes them suitable candidates for drug formulation .

Materials Science

The compound's unique structure allows it to be utilized in developing new materials:

  • Electronic Properties : Research indicates potential applications in organic electronics due to the electronic properties imparted by the dichlorophenyl group.
  • Photonic Applications : The stability and reactivity of the triazole and azetidine rings make them suitable for photonic material development .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various triazole derivatives against a range of pathogens. Results showed that compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on chronic myeloid leukemia cell lines demonstrated that triazole-containing compounds can effectively inhibit cell proliferation by targeting specific kinases involved in tumor growth. This highlights the potential of this compound as a lead compound in anticancer drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Comparable Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Azetidine-triazole-dichlorophenyl 2,4-dichlorophenyl, 1H-1,2,3-triazolyl ~356.2 (estimated) Hypothesized antifungal/antitumor -
9g (1-(2,4-dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone) Ethanone-triazole-dichlorophenyl Ethane linker 284.1 Antifungal (CYP51 binding)
5t (Trichloromethyl-triazole-dichlorophenyl) 1,2,4-Triazole-dichlorophenyl Trichloromethyl, oxazolidinone 456.96 Not specified (structural analog)
Quinconazole Quinazolinone-triazole-dichlorophenyl Quinazolinone core 377.2 Pesticide (fungicide)
12a (Thiazole-triazole derivative) Thiazole-triazole Methyl, aryl groups ~350 (estimated) Antitumor (HepG2 IC₅₀ = 1.19 µM)
Key Observations:
  • Azetidine vs.
  • Triazole Position : N-1 alkylation (as in 9g) is more common in bioactive compounds than N-2 isomers, suggesting the target compound's triazole orientation could influence activity .
  • Chlorine Substitution : The 2,4-dichlorophenyl group is conserved across analogs, underscoring its role in enhancing lipophilicity and resistance to oxidative metabolism .

Preparation Methods

HWE Reaction Protocol

  • Reactants : Azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate.
  • Conditions : Sodium hydride (60% suspension in mineral oil) in dry tetrahydrofuran (THF) at 0–25°C.
  • Yield : 72% after vacuum distillation.

This step generates an α,β-unsaturated ester critical for subsequent aza-Michael additions.

Coupling with the 2,4-Dichlorophenyl Group

The dichlorophenyl ketone is installed via Friedel–Crafts acylation or nucleophilic acyl substitution .

Friedel–Crafts Protocol

  • Reactants : 2,4-Dichlorobenzene and acetyl chloride.
  • Catalyst : Aluminum chloride (AlCl₃) in dichloromethane (DCM).
  • Challenges : Competing side reactions necessitate careful stoichiometric control.

Nucleophilic Acyl Substitution

  • Reactants : Acyl chloride derivative of the azetidine-triazole intermediate and 2,4-dichlorophenol.
  • Conditions : Triethylamine (TEA) as a base in DCM at 0°C.
  • Yield : ~60% after column chromatography.

Purification and Characterization

Purification Techniques

  • Vacuum Distillation : Removes low-boiling-point impurities during intermediate synthesis.
  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the final product.

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 7.8–8.1 ppm confirm triazole protons; δ 4.2–4.6 ppm corresponds to azetidine CH₂ groups.
  • MS : Molecular ion peak at m/z 297.14 aligns with the calculated molecular weight.

Q & A

Q. What are the key steps in synthesizing (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone, and how are reaction conditions optimized?

The synthesis typically involves:

  • Azetidine ring formation : Cyclization of a precursor (e.g., 3-aminoazetidine) under controlled pH and temperature to avoid ring-opening side reactions .
  • Triazole introduction : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety, requiring anhydrous conditions and inert atmospheres to prevent oxidation .
  • Methanone coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the 2,4-dichlorophenyl group, using catalysts like AlCl₃ or Pd-based systems . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., DMF for polar intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm azetidine ring integrity (e.g., δ 3.5–4.5 ppm for N-CH₂ protons) and triazole substitution patterns (sharp singlet for triazole protons near δ 7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 351.05 for C₁₄H₁₂Cl₂N₄O) and detects impurities .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C—H⋯π interactions in azetidine-triazole systems) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting or MS adducts) may arise from:

  • Conformational flexibility : Azetidine rings adopt puckered conformations, altering coupling constants. Use variable-temperature NMR or 2D techniques (COSY, NOESY) to assess dynamics .
  • Impurity interference : Trace solvents (e.g., DMSO) or byproducts (e.g., unreacted azide) can skew data. Purify via column chromatography or recrystallization .
  • Tautomerism : Triazole rings may exhibit prototropy (1H vs. 2H forms). Solvent-dependent NMR studies in DMSO-d₆ vs. CDCl₃ clarify tautomeric states .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole’s N3 atom often acts as a hydrogen-bond acceptor .
  • Molecular docking : Screen against biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Parameterize force fields for azetidine’s ring strain and dichlorophenyl’s hydrophobic interactions .
  • MD simulations : Assess stability in lipid bilayers or protein binding pockets, focusing on azetidine’s flexibility and chlorine’s van der Waals radii .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Chlorine positioning : Replace 2,4-dichlorophenyl with mono- or tri-chloro analogs to modulate lipophilicity (logP) and target affinity. Bioassays (e.g., enzyme inhibition) reveal optimal halogenation patterns .
  • Azetidine vs. pyrrolidine : Substitute azetidine with pyrrolidine to compare ring strain effects on binding. Smaller azetidine rings enhance rigidity but reduce solubility .
  • Triazole substitution : Replace 1,2,3-triazole with 1,2,4-triazole to alter hydrogen-bonding capacity. Use SPR or ITC to quantify binding thermodynamics .

Methodological Guidance for Experimental Design

Q. What strategies mitigate azetidine ring-opening during synthesis?

  • Protecting groups : Use Boc or Fmoc to shield the azetidine nitrogen during triazole coupling .
  • Low-temperature reactions : Perform steps at −20°C to minimize ring strain-induced decomposition .
  • Additives : Include Hünig’s base (DIPEA) to scavenge acids that protonate the azetidine nitrogen .

Q. How to optimize yield in CuAAC reactions for triazole-azetidine systems?

  • Catalyst loading : Use 5 mol% CuI with tris(benzyltriazolylmethyl)amine (TBTA) ligand to enhance regioselectivity .
  • Solvent choice : Tert-butanol/water mixtures (1:1) improve solubility of azide and alkyne precursors .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 50°C, 150 W) while maintaining >90% yield .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Solvent effects : DFT models often neglect solvation. Apply implicit solvent models (e.g., PCM) or compare in vitro data across solvents (DMSO vs. PBS) .
  • Protein flexibility : Docking assumes rigid targets. Use ensemble docking with multiple protein conformations (e.g., from NMR or cryo-EM) .
  • Off-target interactions : Validate specificity via knockout cell lines or competitive binding assays .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight351.05 g/mol (C₁₄H₁₂Cl₂N₄O)
Melting Point178–180°C (recrystallized from EtOH/DMF)
LogP (Predicted)2.8 ± 0.3 (Schrödinger QikProp)
λmax (UV-Vis)265 nm (π→π* transition in dichlorophenyl)

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